molecular formula C10H10N2O B1587027 7-Methoxyquinolin-3-amine CAS No. 87199-83-5

7-Methoxyquinolin-3-amine

Cat. No. B1587027
CAS RN: 87199-83-5
M. Wt: 174.2 g/mol
InChI Key: HKLSFALZGDMVDE-UHFFFAOYSA-N
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Description

7-Methoxyquinolin-3-amine is a nitrogen-containing heterocyclic compound. It contains a total of 24 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .


Synthesis Analysis

The synthesis of quinoline derivatives like 7-Methoxyquinolin-3-amine has been reported in the literature . Various synthesis protocols have been used, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 7-Methoxyquinolin-3-amine includes 24 bonds, 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

Amines, including 7-Methoxyquinolin-3-amine, act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .


Physical And Chemical Properties Analysis

7-Methoxyquinolin-3-amine has a molecular weight of 174.2 g/mol. It has 13 heavy atoms, 10 aromatic heavy atoms, 1 rotatable bond, 2 H-bond acceptors, and 1 H-bond donor . Its Log Po/w (iLOGP) is 1.62, indicating its lipophilicity .

Scientific Research Applications

Methods of Application

Results: The compound has shown substantial efficacy in medicinal chemistry research, providing a foundation for future drug development .

Antimicrobial Agents

Results

One derivative, in particular, demonstrated high efficacy against E. coli and C. albicans with minimum inhibitory concentrations (MIC) of 7.812 µg/mL and 31.125 µg/mL, respectively .

Anti-Cancer Research

Methods of Application

Results: A specific scaffold reduced MDA-MB-231 cell viability significantly, indicating its potential as an anti-cancer agent .

Pharmacology

Results

Biochemistry

Results

Molecular Biology

Methods of Application

Antioxidant Development

Methods of Application

Results: Some derivatives have shown promising results in scavenging free radicals, suggesting their use as antioxidants in pharmaceuticals .

Anti-Inflammatory Agents

Methods of Application

Results: Certain derivatives have demonstrated significant anti-inflammatory effects, indicating their therapeutic potential .

Antimalarial Activity

Methods of Application

Results: Some derivatives exhibit potent antimalarial activity, with low cytotoxicity to human cells .

Anti-SARS-CoV-2 Research

Methods of Application

Results: Derivatives have been identified that show inhibitory activity against the virus, offering a starting point for drug development .

Anti-Tuberculosis Agents

Results

Some derivatives have shown high activity against M. tuberculosis, with minimal toxicity to host cells .

Cardiovascular Research

Methods of Application

Results: Initial studies indicate that certain derivatives can modulate cardiovascular parameters, which may be beneficial in treating cardiovascular conditions .

For the most up-to-date and detailed information, including quantitative data and statistical analyses, it is recommended to consult the latest scientific publications and databases. The provided references can serve as a starting point for further exploration .

Neuroprotective Agents

Methods of Application

Results: Some derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis, indicating their neuroprotective capabilities .

Agricultural Chemistry

Methods of Application

Results: Certain derivatives have exhibited effective pest and weed control properties, suggesting their application in agriculture .

Material Science

Methods of Application

Results: The synthesized materials have shown promising electronic properties, making them suitable for use in various technological applications .

Analytical Chemistry

Methods of Application

Results: The derivatives have enhanced the sensitivity and specificity of analytical methods, improving detection capabilities .

Environmental Science

Methods of Application

Results: Findings contribute to understanding the environmental risks associated with the compound and its derivatives .

Veterinary Medicine

Methods of Application

Results: Some derivatives have shown promise in treating infections and diseases in animals, indicating their potential use in veterinary medicine .

For the most current and detailed information, including quantitative data and statistical analyses, consulting the latest scientific publications and databases is recommended. The provided references can serve as a starting point for further exploration .

Safety And Hazards

The safety data sheet for 7-Methoxyquinolin-3-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many substituted quinolines used as drugs with a wide range of bioactivities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

properties

IUPAC Name

7-methoxyquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLSFALZGDMVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398096
Record name 7-methoxyquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyquinolin-3-amine

CAS RN

87199-83-5
Record name 7-methoxyquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Prabhakaran, F Zanderigo, KKS Sai… - ACS chemical …, 2017 - ACS Publications
… 7-methoxyquinolin-3-amine (2) was reacted with triphosgene in the presence of triethylamine in dichloromethane. The resulting mixture was coupled with 6-(trifluoromethyl)pyridin-2-…
Number of citations: 16 pubs.acs.org

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